Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate
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Overview
Description
Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(aminomethyl)-2,4-dimethylpentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-2,4-dimethylpentanoate typically involves the esterification of 2-(aminomethyl)-2,4-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(aminomethyl)-2,4-dimethylpentanoic acid+ethanolH2SO4ethyl 2-(aminomethyl)-2,4-dimethylpentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: 2-(aminomethyl)-2,4-dimethylpentanoic acid and ethanol.
Reduction: 2-(aminomethyl)-2,4-dimethylpentanol.
Substitution: Various amine derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the preparation of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(aminomethyl)-2,4-dimethylpentanoate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminomethyl)-2,4-dimethylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(aminomethyl)-2,4-dimethylhexanoate: Similar structure but with an additional carbon in the backbone.
Uniqueness
This compound is unique due to its specific ester and amino functional groups, which confer distinct reactivity and properties. Its structure allows for versatile chemical modifications, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-2,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)10(4,7-11)6-8(2)3/h8H,5-7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCPYQWZCVCQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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